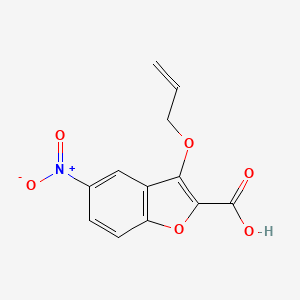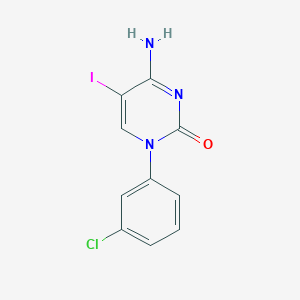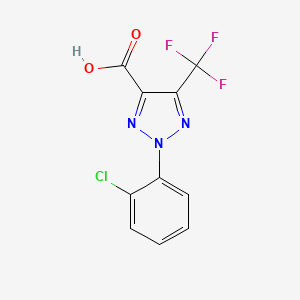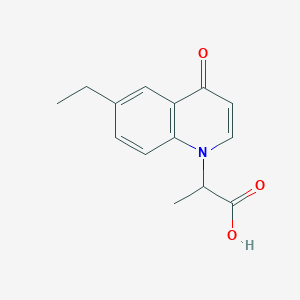![molecular formula C9H9ClN4OS B11802932 N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide](/img/structure/B11802932.png)
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide: is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide typically involves the cyclization of appropriate pyrimidine derivatives. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide: This compound is structurally similar but has an acetamide group instead of an isobutyramide group.
7-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine: Another related compound with an amine group at the 2-position.
Uniqueness: N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C9H9ClN4OS |
|---|---|
Molecular Weight |
256.71 g/mol |
IUPAC Name |
N-(7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C9H9ClN4OS/c1-4(2)7(15)14-9-13-5-6(10)11-3-12-8(5)16-9/h3-4H,1-2H3,(H,13,14,15) |
InChI Key |
XFIAJSWGMUVKRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(S1)N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole](/img/structure/B11802853.png)



![4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11802901.png)
![5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11802905.png)
![7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11802906.png)





